molecular formula C7H12N2O B3056429 3,4-Diethylisoxazol-5-amine CAS No. 71378-51-3

3,4-Diethylisoxazol-5-amine

Cat. No. B3056429
CAS RN: 71378-51-3
M. Wt: 140.18 g/mol
InChI Key: UVZVKESDPCGFHR-UHFFFAOYSA-N
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Description

3,4-Diethylisoxazol-5-amine, also known as 5-Amino-3,4-dimethylisoxazole, is a chemical compound with the molecular formula C5H8N2O . It’s a part of the Alfa Aesar product portfolio .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as 3,4-Diethylisoxazol-5-amine, can be achieved through various methods. One such method involves a three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux . This reaction is promoted by L-valine and is part of a domino multi-component strategy .


Molecular Structure Analysis

The molecular structure of 3,4-Diethylisoxazol-5-amine consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecular weight of this compound is 112.13 g/mol .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, like 3,4-Diethylisoxazol-5-amine, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

  • Chemical Synthesis and Modifications

    • 3,4-Diethylisoxazol-5-amine has been utilized in chemical syntheses, notably in the Pd-catalyzed C(sp(3))-H bond activation of α-aminobutanoic acid derivatives, leading to the formation of γ-substituted non-natural amino acids. This process demonstrates the compound's role in facilitating bond formation and the generation of amino acid derivatives (Pasunooti et al., 2015).
    • Another study explores the use of 3,4-Diethylisoxazol-5-amine in the synthesis of 3-amino-5-substituted-isoxazoles. This involves reacting 3-bromoisoxazolines with amines and an oxidation step, demonstrating its versatility in synthesizing heterocyclic compounds (Girardin et al., 2009).
  • Pharmacological Studies

    • In pharmacological contexts, derivatives of 3,4-Diethylisoxazol-5-amine, such as 3-aminoisoxazoles, have been investigated for their potential in producing anticonvulsant activities. These studies highlight the compound's significance in developing new therapeutic agents (Uno et al., 1979).
    • Additionally, 3,4-Diethylisoxazol-5-amine derivatives have been evaluated for their role in inhibiting GABA uptake, a critical process in the central nervous system. This research suggests its potential utility in neurological disorders and drug development (Falch et al., 1999).
  • Cancer Research

    • Studies have also explored the role of heterocyclic amines, including 3,4-Diethylisoxazol-5-amine derivatives, in mutagenesis and carcinogenesis. These compounds have been implicated in forming DNA adducts, critical in understanding cancer development and prevention strategies (Schut & Snyderwine, 1999).
  • Environmental Chemistry

    • In environmental chemistry, the transformation of drugs like sulfamethoxazole in water systems has been studied, where derivatives of 3,4-Diethylisoxazol-5-amine play a role in understanding antibiotic resistance and pollution remediation processes (Nödler et al., 2012).

Safety and Hazards

The safety data sheet for 3,4-Diethylisoxazol-5-amine suggests that it may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3,4-Diethylisoxazol-5-amine are not mentioned in the search results, one paper discusses the synthesis of isoxazolone derivatives using a domino multi-component strategy . This suggests that there is ongoing research into the development of new synthetic strategies for isoxazole derivatives, which could potentially include 3,4-Diethylisoxazol-5-amine.

properties

IUPAC Name

3,4-diethyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-5-6(4-2)9-10-7(5)8/h3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZVKESDPCGFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650280
Record name 3,4-Diethyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethylisoxazol-5-amine

CAS RN

71378-51-3
Record name 3,4-Diethyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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